N~2~-(2,4-Dichlorophenyl)-N~1~,N~1~-dimethylethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2,4-Dichlorophenyl)-N~1~,N~1~-dimethylethane-1,2-diamine is an organic compound characterized by the presence of two chlorine atoms attached to a phenyl ring, along with a dimethylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,4-Dichlorophenyl)-N~1~,N~1~-dimethylethane-1,2-diamine typically involves the reaction of 2,4-dichloroaniline with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of microreactor technology can also be employed to achieve precise control over reaction parameters, leading to higher purity and reduced by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-(2,4-Dichlorophenyl)-N~1~,N~1~-dimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N~2~-(2,4-Dichlorophenyl)-N~1~,N~1~-dimethylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N2-(2,4-Dichlorophenyl)-N~1~,N~1~-dimethylethane-1,2-diamine involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The compound may bind to enzymes or receptors, altering their activity and resulting in various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,4-Dichlorophenyl)acetamide: Similar structure with an acetamide group instead of the dimethylamine group.
2,4-Dichlorophenoxyacetic acid: Contains a similar dichlorophenyl moiety but with a carboxylic acid group.
Uniqueness
N~2~-(2,4-Dichlorophenyl)-N~1~,N~1~-dimethylethane-1,2-diamine is unique due to the presence of both the dichlorophenyl and dimethylamine groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
823189-90-8 |
---|---|
Molekularformel |
C10H14Cl2N2 |
Molekulargewicht |
233.13 g/mol |
IUPAC-Name |
N-(2,4-dichlorophenyl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C10H14Cl2N2/c1-14(2)6-5-13-10-4-3-8(11)7-9(10)12/h3-4,7,13H,5-6H2,1-2H3 |
InChI-Schlüssel |
PBIVZGNCBIOILJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.